

In-Vitro Binding Affinity of YD277 Derivatives: A Technical Overview

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Compound of Interest

Compound Name: YD277

Cat. No.: B1193868

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Abstract

YD277, a derivative of the Kruppel-like factor 5 (KLF5) inhibitor ML264, has demonstrated significant cytotoxic activity against triple-negative breast cancer (TNBC) cells. This technical guide synthesizes the current understanding of **YD277**'s in-vitro activity, focusing on its mechanism of action and the signaling pathways it modulates. While specific quantitative in-vitro binding affinity data for **YD277** and its derivatives are not publicly available, this document provides a comprehensive overview of its cellular effects and the experimental context for its evaluation.

Introduction

YD277 has emerged as a promising small molecule in the context of cancer therapeutics, particularly for aggressive breast cancer subtypes. Its development stems from the optimization of ML264, a compound known to inhibit the expression of KLF5, a transcription factor implicated in various cellular processes including proliferation, apoptosis, and differentiation. This guide will delve into the known cellular and molecular effects of **YD277**, providing a framework for researchers engaged in its further investigation.

Mechanism of Action and Cellular Effects

The primary mechanism of action of **YD277** is understood through its impact on cellular signaling pathways that govern cell fate. While direct binding affinity studies are not available, the downstream effects of **YD277** treatment have been characterized.

Impact on Cell Cycle and Apoptosis Regulation

In-vitro studies have shown that **YD277** exerts its cytotoxic effects on TNBC cells by modulating key regulatory proteins involved in cell cycle progression and apoptosis. Specifically, **YD277** has been observed to:

- Reduce the expression of Cyclin D1: This leads to an arrest of the cell cycle, thereby inhibiting cell proliferation.
- Decrease the levels of anti-apoptotic proteins: A reduction in Bcl-2 and Bcl-xl expression shifts the cellular balance towards apoptosis.
- Increase the expression of cell cycle inhibitors: Enhanced expression of p21 and p27 further contributes to cell cycle arrest.

These effects collectively contribute to the potent cytotoxic activity of **YD277** against cancer cells.

Activation of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

A significant aspect of **YD277**'s mechanism of action is its ability to induce apoptosis through the activation of the ER stress pathway. This is characterized by:

- Induction of IRE1 α transcription: Inositol-requiring enzyme 1 α (IRE1 α) is a key sensor of ER stress. **YD277** treatment leads to an increase in its transcription.
- Activation of JNK: The upregulation of IRE1 α subsequently leads to the activation of c-Jun N-terminal kinase (JNK), a critical mediator of stress-induced apoptosis.

This activation of the ER stress pathway represents a key mechanism by which **YD277** induces programmed cell death in cancer cells.

Quantitative Data

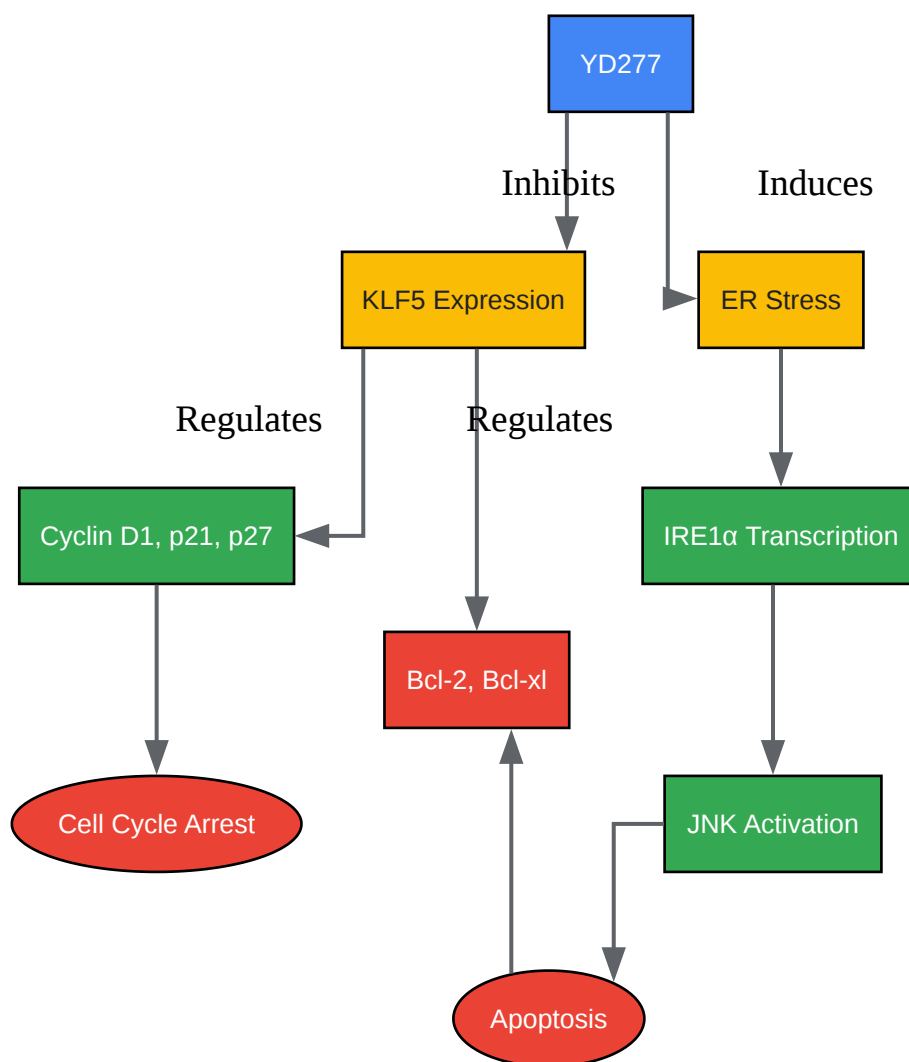
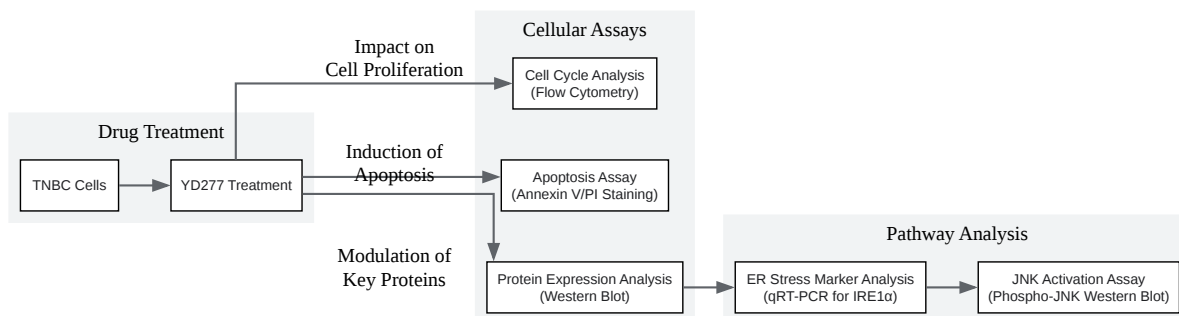
As of the latest available information, specific quantitative in-vitro binding affinity data for **YD277** and its derivatives, such as IC50, Ki, or EC50 values against a specific molecular target, have not been reported in publicly accessible literature. The available data primarily focuses on the cellular outcomes of **YD277** treatment rather than direct biochemical binding assays.

Due to the absence of quantitative binding data, a comparative table cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for determining the in-vitro binding affinity of **YD277** are not available. However, based on the known mechanism of action of its parent compound, ML264, which involves the inhibition of KLF5 expression, it is plausible that initial assessments of **YD277**'s activity were conducted using cell-based assays measuring downstream effects rather than direct binding to a protein target.

A generalized workflow for evaluating compounds like **YD277** that modulate protein expression and induce apoptosis is outlined below.



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